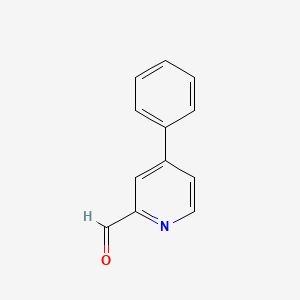

4-Phenylpyridine-2-carboxaldehyde

描述

Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic and medicinal chemistry. rsc.orgresearchgate.net Its prevalence is rooted in its unique electronic properties and its ability to engage in a variety of chemical transformations.

A Privileged Scaffold in Drug Discovery:

The pyridine motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. rsc.orgrsc.org In fact, pyridine and its derivatives are integral components of over 7000 existing drug molecules. rsc.org This widespread presence is attributed to several key factors:

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. nih.gov

Improved Physicochemical Properties: The inclusion of a pyridine ring in a drug molecule can enhance its water solubility, a crucial factor for bioavailability. nih.gov

Metabolic Stability: The aromatic nature of the pyridine ring often imparts metabolic stability to drug candidates. tandfonline.com

Versatility in Drug Design: The pyridine nucleus can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's pharmacological profile. researchgate.nettandfonline.com

Pyridine-containing drugs have demonstrated a broad spectrum of therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory activities. nih.govnih.govresearchgate.net Notable examples of drugs featuring a pyridine core include isoniazid (B1672263) (an antitubercular agent), and abiraterone (B193195) (an anticancer drug). nih.gov

Fundamental Role in Organic Synthesis:

Beyond its medicinal applications, the pyridine ring is a fundamental building block in organic synthesis. nih.gov It serves as a precursor for a wide range of agrochemicals and functional materials. rsc.orgresearchgate.net The reactivity of the pyridine ring can be modulated by the position of the nitrogen atom and the presence of various substituents. It is more susceptible to nucleophilic substitution than benzene, particularly at the C-2 and C-4 positions. nih.gov This reactivity, coupled with its ability to act as a base and a ligand for metal catalysts, makes pyridine a versatile tool for synthetic chemists. youtube.com

Role of 4-Phenylpyridine-2-carboxaldehyde as a Versatile Synthetic Intermediate

This compound stands out as a particularly useful derivative of pyridine for synthetic chemists. The presence of both a phenyl group and a carboxaldehyde group on the pyridine ring provides multiple reaction sites, enabling the construction of diverse and complex molecular structures.

The aldehyde functional group is highly reactive and participates in a wide range of chemical transformations. wikipedia.org These include:

Nucleophilic Addition: The aldehyde can be attacked by various nucleophiles, leading to the formation of alcohols, amines, and other functional groups.

Condensation Reactions: It readily undergoes condensation reactions with amines to form Schiff bases, which are important intermediates in the synthesis of various heterocyclic compounds and can also act as ligands in coordination chemistry. wikipedia.org

Wittig Reaction: The aldehyde can be converted to an alkene through the Wittig reaction.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for functional group manipulation.

The phenyl group, on the other hand, can be modified through electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the aromatic ring.

The combination of these reactive sites makes this compound a valuable precursor for the synthesis of:

Biologically Active Molecules: Its scaffold is a key component in the development of new pharmaceutical agents. For instance, derivatives of pyridine-2-carboxaldehyde have been explored for their antitumor activities. nih.gov

Ligands for Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atom of the carboxaldehyde group can coordinate with metal ions, making it a useful building block for the synthesis of metal complexes with potential applications in catalysis and materials science. wikipedia.org

Heterocyclic Frameworks: The reactivity of the aldehyde group allows for its incorporation into various ring-forming reactions, leading to the synthesis of a wide array of complex heterocyclic systems.

In essence, this compound serves as a molecular linchpin, enabling the assembly of intricate and functionally diverse molecules for a broad range of applications in science and technology.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-phenylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-12-8-11(6-7-13-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUMFILRCKHZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480944 | |

| Record name | 4-Phenylpyridine-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55218-76-3 | |

| Record name | 4-Phenylpyridine-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpyridine-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenylpyridine 2 Carboxaldehyde and Its Advanced Precursors

Direct Formylation and Functionalization Strategies

Direct methods aim to introduce the aldehyde group onto a pre-formed 4-phenylpyridine (B135609) scaffold. These strategies are often valued for their atom economy and potentially shorter synthetic sequences.

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgijpcbs.com The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comchemistrysteps.com This electrophile then attacks the aromatic ring, and subsequent hydrolysis yields the desired aldehyde. organic-chemistry.org

While the Vilsmeier-Haack reaction is highly effective for electron-rich systems like pyrroles and anilines, its application to the relatively electron-deficient pyridine (B92270) ring can be more challenging. chemistrysteps.comresearchgate.net However, the presence of the phenyl group at the 4-position can influence the reactivity of the pyridine ring. The formylation would be directed to an available, activated position on the pyridine nucleus. For the synthesis of 4-Phenylpyridine-2-carboxaldehyde, this would involve the electrophilic attack of the Vilsmeier reagent at the C-2 position of the 4-phenylpyridine substrate. The reaction proceeds through the formation of an iminium salt intermediate, which is then hydrolyzed during aqueous workup to afford the final aldehyde product.

Table 1: Vilsmeier-Haack Reaction Components

| Role | Compound |

|---|---|

| Solvent/Formyl Source | N,N-Dimethylformamide (DMF) |

| Activating Agent | Phosphorus oxychloride (POCl₃) |

| Substrate | 4-Phenylpyridine |

Grignard reagents (R-Mg-X) are powerful nucleophiles widely used for forming new carbon-carbon bonds. wikipedia.orgadichemistry.com A synthetic strategy utilizing a Grignard reagent could involve the reaction of a pyridyl Grignard reagent with a formylating agent. For instance, a 4-phenyl-2-pyridylmagnesium halide could be prepared from the corresponding 2-halo-4-phenylpyridine and magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgmasterorganicchemistry.com

This organometallic intermediate can then react with an electrophilic formyl source, such as DMF, to produce the aldehyde upon acidic workup. The carbon atom of the Grignard reagent is strongly nucleophilic and attacks the electrophilic carbonyl carbon of the formylating agent. adichemistry.com This approach hinges on the successful formation of the specific pyridyl Grignard reagent, which can sometimes be complicated by the inherent reactivity of the pyridine ring.

An alternative Grignard-based route involves the reaction of a suitable pyridine derivative with a phenylmagnesium bromide, followed by a subsequent formylation or oxidation step to install the aldehyde functionality.

Modern synthetic chemistry has seen a surge in the use of transition metal catalysis for C-H functionalization, offering direct and efficient routes to complex molecules. Both palladium and copper catalysts are prominent in the functionalization of pyridine derivatives. yorku.caacs.org

Palladium Catalysis: Palladium-catalyzed reactions, particularly those involving C-H activation, are a powerful tool for functionalizing pyridine rings. nih.gov A directing group on the pyridine, often the nitrogen atom itself, can coordinate to the palladium center, facilitating the cleavage of a specific C-H bond and the formation of a palladacycle intermediate. nih.gov This intermediate can then react with a variety of coupling partners. For the synthesis of this compound, a strategy could involve the palladium-catalyzed coupling of 4-phenylpyridine with a synthon that can be readily converted to a formyl group. These transformations often require an oxidant to regenerate the active palladium catalyst. nih.gov The versatility of palladium catalysis allows for the introduction of various functional groups, including alkenyl, alkynyl, and aryl fragments, onto the pyridine core. nih.gov

Copper Catalysis: Copper-catalyzed reactions have gained attention as a more economical and less toxic alternative to palladium. sciencedaily.com Copper catalysts are effective in promoting C-H functionalization reactions, including amidation and acyloxylation of 2-phenylpyridine (B120327) derivatives. acs.orgrsc.org In these reactions, the pyridine nitrogen acts as a directing group, guiding the functionalization to the ortho-position of the phenyl ring. To synthesize the target aldehyde, a related copper-catalyzed C-H activation at the C-2 position of the pyridine ring would be required, followed by coupling with a suitable formyl group equivalent. Recent developments have demonstrated efficient copper-catalyzed systems using molecular oxygen as the terminal oxidant, enhancing the practical applicability of these methods. acs.orgrsc.org

Multistep Synthetic Routes to this compound

Multistep syntheses involve the construction of the target aldehyde from a precursor that already contains the core 4-phenylpyridine structure but requires functional group manipulation to introduce the aldehyde.

A common and reliable method for preparing pyridine aldehydes is the oxidation of the corresponding methylpyridines (picolines). chemicalbook.comgoogle.com In this approach, 2-methyl-4-phenylpyridine (B85350) serves as the advanced precursor. The methyl group at the C-2 position is oxidized to an aldehyde group.

Several oxidizing agents can be employed for this transformation. A classic reagent is selenium dioxide (SeO₂), which is known for the oxidation of benzylic and allylic methyl groups to aldehydes. Another approach involves the use of milder, more selective oxidation systems. For example, a multi-step sequence could involve the oxidation of the picoline to the corresponding pyridine-N-oxide, followed by rearrangement and hydrolysis, or direct oxidation using specific catalytic systems. google.com The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid.

Table 2: Example of a Multistep Route via Oxidation

| Step | Reaction | Precursor/Intermediate | Product |

|---|---|---|---|

| 1 | Synthesis of precursor | e.g., from pyridine and phenyl-containing building blocks | 2-Methyl-4-phenylpyridine |

Ozonolysis is a powerful and specific reaction for cleaving carbon-carbon double bonds to yield carbonyl compounds. A synthetic route to this compound can be envisioned starting from 2-vinyl-4-phenylpyridine.

The synthesis of the vinyl pyridine precursor can be achieved through methods such as palladium-catalyzed dehydrogenation of an ethylpyridine derivative. yorku.ca Once 2-vinyl-4-phenylpyridine is obtained, it can be subjected to ozonolysis. This process involves bubbling ozone (O₃) through a solution of the alkene, typically at low temperatures, to form an unstable ozonide intermediate. The ozonide is then worked up under either reductive (e.g., with dimethyl sulfide (B99878) or zinc) or oxidative conditions. A reductive workup cleaves the ozonide to yield the desired aldehyde, this compound, along with formaldehyde (B43269) from the terminal vinyl carbon.

Derivatization of Pyridine N-Oxides

The transformation of a pyridine to its corresponding N-oxide profoundly alters its electronic properties, making it a versatile intermediate in pyridine chemistry. The N-oxide oxygen atom can donate electron density into the ring, which particularly enhances the reactivity of the C2 and C4 positions towards both electrophilic and nucleophilic attack. scripps.edu For the synthesis of 2-substituted pyridines, the general strategy involves the initial activation of the N-oxide oxygen by an electrophile. This activation step makes the C2 position highly susceptible to the addition of a nucleophile. Subsequent elimination of a leaving group from the oxygen re-establishes the aromaticity of the pyridine ring, now bearing a new substituent at the C2 position. scripps.eduresearchgate.net

A primary and well-established method for introducing a carbon substituent at the C2-position of a pyridine N-oxide, which can then be converted to a carboxaldehyde, is the Reissert-Henze reaction. wikipedia.org This reaction provides a pathway to synthesize 2-cyanopyridines from the corresponding N-oxides.

The process commences with the synthesis of the requisite precursor, 4-Phenylpyridine N-oxide. This is typically achieved through the direct oxidation of 4-Phenylpyridine using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. guidechem.com

Once the 4-Phenylpyridine N-oxide is obtained, it can be subjected to the Reissert-Henze reaction conditions. In a typical procedure, the N-oxide is treated with a cyanide source, like potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an acylating agent such as benzoyl chloride or phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of an O-acylated intermediate, which is then attacked by the cyanide ion at the C2 position. A subsequent elimination step yields 4-Phenylpyridine-2-carbonitrile.

This nitrile is an advanced precursor that can be readily converted to the target aldehyde. A standard and efficient method for this transformation is the reduction of the nitrile group using Diisobutylaluminium hydride (DIBAL-H), followed by a careful aqueous workup to hydrolyze the resulting imine intermediate to this compound.

The table below outlines the key steps and intermediates in the synthesis of this compound starting from 4-Phenylpyridine, via the N-oxide derivatization route.

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Typical Yield |

| 1 | 4-Phenylpyridine | m-CPBA, CHCl₃ | 4-Phenylpyridine N-oxide | 86-90% guidechem.com |

| 2 | 4-Phenylpyridine N-oxide | 1. Benzoyl chloride2. KCN | 4-Phenylpyridine-2-carbonitrile | Not specified |

| 3 | 4-Phenylpyridine-2-carbonitrile | 1. DIBAL-H, Toluene2. H₂O workup | This compound | Not specified |

Chemical Reactivity and Advanced Derivatization of 4 Phenylpyridine 2 Carboxaldehyde

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon atom of the aldehyde group in 4-phenylpyridine-2-carboxaldehyde is a prime target for nucleophilic attack, leading to a variety of addition and condensation products.

Imines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. youtube.com The reaction of this compound with a primary amine, such as an aniline, results in the formation of the corresponding N-substituted imine. researchgate.net This reaction is generally reversible and is often carried out with the removal of water to drive the equilibrium towards the product. youtube.com The synthesis of Schiff bases from pyridine-4-carbaldehyde has been reported, indicating the reactivity of the pyridine (B92270) aldehyde scaffold in this transformation. researchgate.net The position of the carboxaldehyde group on the pyridine ring can influence the biological activity of the resulting Schiff base derivatives. science.gov

Similar to the formation of imines, this compound can react with hydrazine (B178648) and its derivatives to form hydrazones. The reaction with hydrazine itself (H₂N-NH₂) yields the parent hydrazone. Substituted hydrazines, such as phenylhydrazine, react to form the corresponding phenylhydrazones. These reactions are typically straightforward condensations. nih.govchemmethod.com The reaction of hydrazine derivatives with carbon dioxide can form hydrazinium (B103819) carboxylates, which in turn react with carbonyl compounds to produce imines. google.com

Semicarbazones are formed through the reaction of an aldehyde with semicarbazide (B1199961) (H₂N-NH-C(O)NH₂). This reaction is a reliable method for the derivatization and characterization of aldehydes.

The Hantzsch pyridine synthesis is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org This reaction leads to the formation of a 1,4-dihydropyridine (B1200194) (DHP) ring system. chemtube3d.comorganic-chemistry.orgfiveable.me The aldehyde, in this case, this compound, provides the carbon atom at the 4-position of the resulting dihydropyridine (B1217469) ring. The initial product is a dihydropyridine, which can then be oxidized to the corresponding pyridine derivative. wikipedia.org This reaction is highly versatile and allows for the synthesis of a wide range of substituted dihydropyridines, which are of significant interest in medicinal chemistry. nih.gov

Electrophilic Aromatic Substitution Patterns

The electronic properties of the substituents on the this compound scaffold dictate the regioselectivity of electrophilic aromatic substitution (EAS) reactions. Both the pyridine ring and the phenyl moiety exhibit distinct reactivity patterns influenced by the attached functional groups.

Regioselectivity on the Phenyl Moiety

The phenyl group at the C4 position of the pyridine ring is subject to electrophilic attack. The directing influence of the pyridine ring and the aldehyde group determines the position of substitution. Under the acidic conditions typical for many electrophilic aromatic substitution reactions, the nitrogen atom of the pyridine ring becomes protonated, forming a pyridinium (B92312) ion.

The pyridinium group is strongly deactivating and acts as a meta-director due to its positive charge, which withdraws electron density from the attached phenyl ring through a field effect. rsc.org Similarly, the carboxaldehyde group at the C2 position of the pyridine ring is also an electron-withdrawing and deactivating group. masterorganicchemistry.com This deactivation is transmitted through the pyridine ring to the phenyl substituent.

Kinetic studies on the nitration of 4-phenylpyridine (B135609) have shown that the reaction proceeds on the conjugate acid of the pyridine. rsc.org The deactivating effect of the protonated pyridyl group directs incoming electrophiles to the meta position of the phenyl ring. rsc.org Therefore, for this compound, the combined deactivating nature of the pyridinium cation and the C2-aldehyde group reinforces the preference for electrophilic substitution at the meta positions of the C4-phenyl ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenyl Moiety

| Reagent/Reaction | Predicted Major Product |

| HNO₃/H₂SO₄ (Nitration) | 4-(3-Nitrophenyl)pyridine-2-carboxaldehyde |

| Br₂/FeBr₃ (Bromination) | 4-(3-Bromophenyl)pyridine-2-carboxaldehyde |

| SO₃/H₂SO₄ (Sulfonation) | 3-(2-Formylpyridin-4-yl)benzenesulfonic acid |

Reactivity of the Pyridine Ring towards Electrophiles

The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophiles than benzene. uoanbar.edu.iqquimicaorganica.org This low reactivity is further exacerbated by the presence of the electron-withdrawing 2-carboxaldehyde group.

Under acidic reaction conditions, the pyridine nitrogen is protonated, creating a pyridinium ion. This positive charge strongly deactivates the entire ring system towards electrophilic attack, making such substitutions extremely difficult and requiring harsh conditions. uoanbar.edu.iqyoutube.com If substitution does occur, it is directed towards the C3 and C5 positions (meta to the nitrogen), which are the least deactivated positions. quimicaorganica.org

The presence of the C4-phenyl group does not sufficiently activate the ring to overcome the strong deactivating effects of the nitrogen atom and the aldehyde group. Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates with the basic nitrogen atom, leading to even greater deactivation. quimicaorganica.org

Table 2: Relative Reactivity of Pyridine and its Derivatives towards Electrophilic Substitution

| Compound | Substituents | Reactivity Compared to Benzene | Favored Position(s) |

| Pyridine | None | Much lower | C3, C5 |

| 4-Phenylpyridine | 4-Phenyl | Lower | C3, C5 |

| This compound | 4-Phenyl, 2-Carboxaldehyde | Significantly lower | C3, C5 (if reaction occurs) |

Heterocyclization and Annulation Reactions

The aldehyde functionality of this compound is a key handle for constructing new heterocyclic rings through cyclization and annulation reactions. These transformations are pivotal for the synthesis of complex, polycyclic molecules with potential applications in medicinal chemistry and materials science.

Cyclocondensation Reactions to Pyrazoles and Triazines

The aldehyde group readily undergoes condensation reactions with binucleophilic reagents to form new heterocyclic systems.

Pyrazoles: Pyrazoles can be synthesized from 1,3-dicarbonyl compounds and hydrazines. beilstein-journals.org In the context of this compound, the aldehyde can serve as a one-carbon component in multicomponent reactions. A common strategy involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group and a hydrazine. For instance, reaction with a ketone and hydrazine can lead to a pyrazoline, which can then be oxidized to the corresponding pyrazole (B372694). organic-chemistry.org A more direct approach is the reaction of the aldehyde with a hydrazine to form a hydrazone, which can then undergo cyclization with a suitable two-carbon synthon. sci-hub.se

A plausible route to a pyrazole derivative involves the initial formation of a hydrazone from this compound and a substituted hydrazine (e.g., phenylhydrazine). This intermediate can then react with a compound providing a two-carbon unit, such as an α-haloketone or an acetylene, to complete the pyrazole ring.

Triazines: The synthesis of 1,2,4-triazines can be achieved from α-dicarbonyl compounds and amidrazones. Alternatively, 1,3,5-triazines can be formed through the cyclotrimerization of nitriles or the reaction of aldehydes with amidines. tcichemicals.com For example, this compound could potentially react with an amidine derivative, such as pivalamidine hydrochloride, in the presence of a suitable coupling partner to construct a triazine ring. tcichemicals.com Another approach involves the reaction of the corresponding hydrazone or a related derivative in a cyclocondensation reaction. nih.govresearchgate.net

Table 3: Plausible Cyclocondensation Reactions

| Target Heterocycle | Reagents | General Reaction Type |

| Pyrazole | Hydrazine, Active Methylene Compound | Knorr Pyrazole Synthesis / Multicomponent Reaction |

| Pyrazole | Hydrazine, α-Haloketone | Hantzsch-type Synthesis |

| 1,3,5-Triazine | Amidine | Trimerization/Condensation |

| 1,2,4-Triazine | Amidrazone, Oxidizing Agent | Condensation/Cyclization |

Synthesis of Fused Polycyclic Systems

The strategic placement of reactive groups in this compound allows for its use in the synthesis of fused polycyclic and heterocyclic systems. These reactions often involve creating a more complex intermediate from the aldehyde, which then undergoes an intramolecular cyclization.

For example, the aldehyde can be converted into an α,β-unsaturated ketone via a Claisen-Schmidt or similar condensation reaction. This enone system is a classic precursor for building fused rings. Reaction of this chalcone-like intermediate with a binucleophile can lead to the formation of a new six-membered ring fused to the pyridine core.

Another strategy involves the conversion of the aldehyde to a group that can participate in an intramolecular cycloaddition. For instance, converting the aldehyde to an alkyne or a diene could set the stage for an intramolecular Diels-Alder reaction, potentially involving the phenyl ring or a suitably activated pyridine ring, to construct complex polycyclic architectures. The synthesis of fused heterocycles such as imidazo[1,2-a]pyridines often starts from 2-aminopyridine (B139424) derivatives, which could potentially be synthesized from this compound. nih.gov The development of pyrido-fused heterocycles is a significant area of research. ias.ac.in

Ruthenium-catalyzed C-H activation has been used for the meta-alkylation of aromatic compounds containing a directing group, such as a pyridine. acs.org This methodology could be applied to this compound to introduce a functionalized alkyl chain that could subsequently be used in a cyclization reaction to form a fused system.

Table 4: Strategies for Fused Polycyclic System Synthesis

| Intermediate | Reaction Type | Potential Fused System |

| α,β-Unsaturated Ketone | Michael Addition/Cyclization | Pyrido[2,3-c]pyridines |

| Dienyl-substituted Pyridine | Intramolecular Diels-Alder | Benzo[f]quinolines |

| Functionalized Side Chain | Intramolecular C-H Activation/Annulation | Azepino[1,2-a]pyridines |

Coordination Chemistry of 4 Phenylpyridine 2 Carboxaldehyde and Its Derivatives

Ligand Design Principles and Coordination Modes

The design of ligands derived from 4-phenylpyridine-2-carboxaldehyde is centered around the inherent coordination capabilities of the pyridine (B92270) nitrogen and the aldehyde oxygen, as well as the potential for functionalization of the aldehyde group to create more complex chelating agents.

Bidentate N,O-Coordination Potential

This compound itself can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxaldehyde group. This N,O-coordination forms a stable five-membered chelate ring. The phenyl substituent at the 4-position of the pyridine ring can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.

Multidentate Ligands via Derivatization (e.g., Schiff Bases, Thiosemicarbazones)

The aldehyde functional group of this compound is readily derivatized, most commonly through condensation reactions with primary amines to form Schiff bases, or with thiosemicarbazide (B42300) to yield thiosemicarbazones. nih.govresearchgate.net This derivatization is a key strategy for creating multidentate ligands with enhanced coordination capabilities.

Schiff Bases: Condensation with various primary amines introduces an imine (-C=N-) linkage. researchgate.netuchile.cl The resulting Schiff base ligands can offer additional donor sites, leading to tridentate or even tetradentate coordination modes. For instance, reaction with an amine containing another donor group, such as a hydroxyl or another amino group, can significantly increase the denticity of the ligand. These ligands are known to form stable complexes with a variety of transition metals. researchgate.netnih.gov

Thiosemicarbazones: The reaction of this compound with thiosemicarbazide produces thiosemicarbazone ligands. nih.gov These are particularly interesting due to their potential to act as tridentate N,N,S donors, coordinating through the pyridine nitrogen, the imine nitrogen, and the sulfur atom. cusat.ac.innih.gov The nature of the substituent on the terminal N(4) atom of the thiosemicarbazone moiety can be crucial for the properties of the resulting metal complexes. cusat.ac.in Thiosemicarbazones derived from pyridine-2-carbaldehyde and its analogues have been extensively studied for their coordination chemistry with a wide range of metal ions. nih.govcusat.ac.innih.gov

Synthesis and Structural Characterization of Metal Complexes

A diverse range of metal complexes have been synthesized using ligands derived from this compound. The characterization of these complexes, particularly through single-crystal X-ray diffraction, provides crucial insights into their coordination geometries and bonding.

Transition Metal Complexes (e.g., Cu(II), Pd(II), Pt(II), Ni(II), Co(II/III), Zn(II), Sn(II), Ru(II))

Ligands based on this compound readily form complexes with a variety of transition metals.

Copper(II): Copper(II) complexes of Schiff base and thiosemicarbazone ligands derived from pyridine-2-carbaldehyde analogues have been synthesized and characterized. cusat.ac.inrsc.orgresearchgate.net For example, a copper(II) complex with a thiosemicarbazone ligand derived from pyridine-2-carbaldehyde N(4)-(methyl), N(4)-(phenyl) thiosemicarbazone was found to have a dimeric structure with bridging chlorine atoms, resulting in a square pyramidal geometry around each copper center. cusat.ac.in

Palladium(II) and Platinum(II): Palladium(II) and Platinum(II) complexes of thiosemicarbazone ligands have been reported. nih.gov For instance, a palladium(II) complex with 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone was synthesized by reacting the ligand with K2[PdCl2]. nih.gov Similarly, platinum(II) complexes have been prepared and structurally characterized. nih.gov

Nickel(II): Nickel(II) readily forms complexes with these ligands. nih.govnih.gov For example, Ni(II) complexes with thiosemicarbazones derived from pyridine-2-carbaldehyde have been synthesized, resulting in hexacoordinate complexes. nih.gov

Cobalt(II/III): Cobalt complexes in both +2 and +3 oxidation states have been prepared. researchgate.netresearchgate.net For instance, a Co(III) complex with pyridine-2-carbaldehyde N(4)-methylthiosemicarbazone was synthesized and structurally characterized, revealing a tridentate N2S coordination of the ligand. researchgate.net

Zinc(II): Zinc(II) complexes with these types of ligands have been synthesized and studied. nih.govresearchgate.net

Tin(II): Sn(II) complexes of pyridine-2-carboxaldehyde thiosemicarbazones have been synthesized and investigated. rsc.org

Ruthenium(II): Ruthenium(II) polypyridyl complexes bearing aldehyde functions have been utilized as precursors for more complex structures. nih.govnih.gov

Alkaline Earth Metal Complexes (e.g., Ba(II))

While less common than transition metal complexes, there are reports of alkaline earth metal complexes with related ligand systems. For example, bulky β-diketiminate ligands have been used to stabilize hydride complexes of heavier group 2 metals, including barium. rsc.org

X-ray Crystallographic Analysis of Coordination Geometries

Single-crystal X-ray diffraction is a powerful tool for the definitive structural characterization of these metal complexes. uchile.cl

For a Schiff base derived from pyridine-2-carbaldehyde, specifically N′-phenylpyridine-2-carbaldimine, its 1:1 molecular adduct with dimethyltin(IV) dichloride was analyzed. The crystal structure revealed a distorted octahedral geometry around the tin atom. The ligand coordinates in a bidentate fashion through the pyridyl and imine nitrogen atoms. The two methyl groups occupy trans positions, while the two chlorine atoms are cis to each other. The Sn-N(pyridyl) bond length was found to be 2.439(4) Å, and the Sn-N(imine) bond length was 2.540(5) Å. tandfonline.com

In another example, the crystal structure of a Co(III) complex with pyridine-2-carbaldehyde N(4)-methylthiosemicarbazone, [Co(L)2]ClO4, showed that the ligand acts as a tridentate N2S donor, coordinating through the pyridine nitrogen, imine nitrogen, and sulfur atoms. researchgate.net Similarly, the X-ray structure of [Pt(mpETSC)Cl], where HmpETSC is 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone, has also been reported. nih.gov

Table 1: Selected Metal Complexes of this compound Derivatives and their Coordination Geometries

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Cu(II) | Thiosemicarbazone | Square Pyramidal (dimeric) | cusat.ac.in |

| Sn(IV) | Schiff Base | Distorted Octahedral | tandfonline.com |

| Co(III) | Thiosemicarbazone | Octahedral | researchgate.net |

| Pt(II) | Thiosemicarbazone | Square Planar | nih.gov |

| Ni(II) | Schiff Base | Octahedral | nih.gov |

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from this compound and related structures have emerged as versatile catalysts in a range of organic transformations. The strategic placement of the phenyl group and the coordinating aldehyde function on the pyridine ring allows for the formation of stable and catalytically active metal centers. These complexes have shown significant promise in various fields of catalysis, including oxidation and carbon-carbon bond-forming reactions.

Catalytic Activity in Aerobic Oxidations

The development of efficient and environmentally benign oxidation methods is a central theme in modern chemistry. Metal complexes utilizing ligands derived from phenyl-substituted pyridines have demonstrated notable activity in aerobic oxidations, using molecular oxygen as the ultimate oxidant.

Copper complexes, in particular, have been investigated for their ability to catalyze the aerobic oxidation of alcohols. While direct studies on this compound are limited, research on analogous structures like 4'-phenyl-terpyridine provides significant insight. Copper(II) complexes of 4'-phenyl-terpyridine, in conjunction with the 2,2,6,6-tetramethylpiperidinyl-1-oxyl (TEMPO) radical, have been shown to be highly active catalysts for the aerobic oxidation of benzylic alcohols under mild, alkaline aqueous conditions. rsc.orgnih.gov These systems can achieve high molar yields, with turnover numbers (TONs) reaching up to 320 after 22 hours, demonstrating their catalytic efficiency. nih.gov The mechanism of such reactions is often complex, involving the metal center, the co-catalyst (like TEMPO), and molecular oxygen to facilitate the dehydrogenation of the alcohol to the corresponding aldehyde or ketone. nih.govresearchgate.net The choice of solvent can also play a crucial role in modulating the catalytic efficiency of these systems. researchgate.net

The general catalytic cycle for palladium-catalyzed aerobic alcohol oxidation involves the coordination of the alcohol to the Pd(II) center, followed by β-hydride elimination to form the carbonyl product and a Pd(0) species. The reoxidation of Pd(0) back to the active Pd(II) state is the critical, often rate-limiting, step that is facilitated by an oxygen atmosphere, sometimes in concert with co-oxidants or electron transfer mediators. nih.govresearchgate.net

Table 1: Catalytic Performance in Aerobic Oxidation of Benzylic Alcohols

| Catalyst System | Substrate | Product | Yield (%) | TON | Conditions | Source |

|---|---|---|---|---|---|---|

| [Cu(NO₃)₂L]¹ / TEMPO | Benzylic Alcohols | Corresponding Aldehydes/Ketones | up to 94 | up to 320 | Alkaline aqueous solution, Air | rsc.org, nih.gov |

| [Cu(OCOCH₃)₂L]¹ / TEMPO | Benzylic Alcohols | Corresponding Aldehydes/Ketones | High | - | Mild conditions | rsc.org, nih.gov |

¹ L = 4'-Phenyl-terpyridine, an analogue of this compound derivatives.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds. kashanu.ac.ir The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or triflates, is one of the most widely used transformations in modern organic synthesis. ias.ac.innih.gov Ligands based on the 2-phenylpyridine (B120327) framework are instrumental in this area, particularly in palladium- and nickel-catalyzed systems.

Palladium complexes are extensively used for Suzuki-Miyaura reactions. kashanu.ac.ir The 2-phenylpyridine moiety can act as a directing group in C-H activation/arylation reactions, facilitating the formation of biaryl compounds. For instance, palladium acetate (B1210297) has been used as a catalyst for the ortho-arylation of 2-phenylpyridines with arylboronic acids, using co-oxidants like Cu(OTf)₂ and an oxidant such as tert-butyl hydroperoxide (TBHP) to achieve high yields. rsc.org The reaction temperature is a critical parameter for selectivity, with higher temperatures potentially leading to undesired side products. rsc.org

Nickel-catalyzed Suzuki-Miyaura couplings have also been developed, offering a more cost-effective alternative to palladium. nih.gov These reactions can be applied to a broad range of substrates, including those with electron-donating and electron-withdrawing groups. nih.gov Schiff base complexes, which can be readily synthesized from aldehyde precursors like this compound, have been employed as ligands in copper-catalyzed Suzuki-Miyaura reactions, demonstrating good to excellent yields in coupling aryl halides with phenylboronic acid. ias.ac.in A key advantage of some modern catalytic systems is the ability to perform these couplings without an external base, which can limit the substrate scope by causing decomposition of sensitive organoboron reagents. nih.gov

Table 2: Performance in Suzuki-Miyaura Cross-Coupling Reactions

| Catalyst System | Substrates | Product Type | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Cu(OTf)₂ | 2-Phenylpyridines + Arylboronic acids | Ortho-arylated pyridines | up to 94 | TBHP oxidant | rsc.org |

| Cu-Schiff Base Complex | Aryl halides + Phenylboronic acid | Biphenyls | Excellent | K₂CO₃ base, DMF | ias.ac.in |

| NiCl₂(PCy₃)₂ | Aryl Carbamates + Arylboronic acids | Biaryls | Good to Excellent | K₃PO₄ base | nih.gov |

| Pd/C (cat.), Zn | Halobenzenes + Pyridine | 2-Phenylpyridine | ~50 | Reductive cross-coupling, H₂O | researchgate.net |

Other Organometallic Catalysis

Beyond aerobic oxidations and standard cross-coupling reactions, metal complexes of this compound and its analogs are involved in a variety of other important organometallic catalytic processes. The directing ability of the pyridine nitrogen is a key feature in many of these transformations, enabling selective C-H activation and functionalization. nih.gov

One such area is the chelation-assisted, palladium-catalyzed ortho-cyanation of 2-phenylpyridines. This reaction utilizes K₃[Fe(CN)₆] as the cyanating agent and a Pd(OAc)₂ catalyst with Cu(OAc)₂ and CuBr₂ as oxidants in DMF under an air atmosphere, affording excellent yields of the desired aromatic nitriles. rsc.org

Furthermore, palladium catalysis has enabled the acylation of arenes with aldehydes through a dual C-H activation mechanism. rsc.org This process can be initiated by visible light and a photosensitizer, showcasing a modern approach to catalyst activation. The C-H activation of 2-phenylpyridine can be achieved with various transition metals, including copper, palladium, and ruthenium, often assisted by carboxylate ligands. nih.gov These reactions proceed through the formation of intermediate metallacycles, which can then undergo further transformations. rsc.orgnih.gov The development of catalytic systems for these transformations eliminates the need for pre-functionalized substrates, such as organometallic reagents, making synthetic routes more efficient and atom-economical. nih.gov

Advanced Spectroscopic and Computational Investigations

Theoretical and Computational Chemistry Studies

Computational methods, particularly Density Functional Theory, complement experimental data by providing a deeper understanding of the molecule's electronic structure and predicting its properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For 4-Phenylpyridine-2-carboxaldehyde, DFT calculations, often using functionals like B3LYP, are employed to determine various molecular properties. rsc.orgnih.gov

Key applications of DFT for this molecule include:

Geometry Optimization: Calculating the most stable three-dimensional conformation, including the dihedral angle between the phenyl and pyridine (B92270) rings.

Vibrational Frequency Analysis: Predicting the IR spectrum, which can be compared with experimental FT-IR data to confirm structural assignments. rsc.orgresearchgate.net

Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and electronic transition properties.

Molecular Electrostatic Potential (MEP): Creating maps that visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule.

| Properties of this compound Investigated by DFT |

| Optimized Molecular Geometry (bond lengths, bond angles, dihedral angles) |

| Predicted Vibrational Frequencies (for IR and Raman spectra) |

| Frontier Molecular Orbitals (HOMO and LUMO energies, energy gap) |

| Molecular Electrostatic Potential (MEP) Map |

| Mulliken Atomic Charges |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to study the electronic excited states of molecules. nih.gov It provides insights into properties like absorption spectra, fluorescence, and the pathways of photochemical reactions. nih.govnih.gov By calculating the response of the electron density to a time-dependent electric field, TD-DFT can determine the energies of electronic transitions from the ground state to various excited states. nih.gov

For molecules like this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light, and the nature of the excited states, such as whether they are localized on the pyridine or phenyl ring, or involve charge transfer between these moieties. mdpi.comrsc.org The accuracy of TD-DFT results can depend on the choice of the exchange-correlation functional, with functionals like ωB97X-D, CAM-B3LYP, and LC-ωPBE often being employed for systems that may exhibit charge-transfer excited states. mdpi.com

The study of the potential energy surfaces of the excited states using TD-DFT helps in understanding the deactivation pathways of the molecule after it absorbs light. nih.gov This includes identifying minima on the excited-state surface, which can correspond to fluorescent states, and conical intersections, which are points where the potential energy surfaces of different electronic states cross, facilitating rapid radiationless decay back to the ground state. ohio-state.edu The dynamics on these surfaces dictate the photophysical and photochemical properties of the molecule.

Recent advancements in TD-DFT, such as the spin-flip (SF-TDDFT) approach, have addressed some of the limitations of traditional TD-DFT, particularly in describing the topology of potential energy surfaces around conical intersections involving the ground state. ohio-state.edu This is crucial for accurately modeling photochemical reactions. ohio-state.edu Furthermore, approximate TD-DFT methods are being developed to handle larger systems by using limited basis sets and other simplifications, which allows for the study of excited-state dynamics in more complex environments. researchgate.net

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand and predict the interactions between a small molecule (ligand), such as a derivative of this compound, and a biological macromolecule (receptor), typically a protein or nucleic acid. nih.govresearchgate.net

The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each pose. nih.gov The results of molecular docking can provide valuable insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

For instance, derivatives of pyridine and phenylpyridine have been studied for their binding affinity to various receptors, including adenosine (B11128) receptors. nih.govnih.gov Molecular docking studies can help in rationalizing the observed structure-activity relationships (SAR) by visualizing how different substituents on the 4-phenylpyridine (B135609) scaffold affect its binding to the receptor. This understanding is crucial for designing new derivatives with improved potency and selectivity. nih.gov

Molecular docking is often used in conjunction with other computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling to build a comprehensive understanding of the factors governing the biological activity of a series of compounds. nih.gov The insights gained from docking can guide the design of new compounds with enhanced binding affinity and desired pharmacological profiles. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov This approach is widely used in medicinal chemistry and toxicology to predict the activity of new, unsynthesized compounds and to optimize the properties of lead compounds. mdpi.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com The process of developing a QSAR model involves several key steps:

Data Set Selection : A series of compounds with known biological activities (e.g., IC50 values) is selected. mdpi.com

Descriptor Calculation : A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. nih.gov

Model Building : Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation : The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. mdpi.com

For derivatives of this compound, QSAR studies can be employed to understand how modifications to the phenyl ring, the pyridine ring, or the aldehyde group influence a specific biological activity. For example, a QSAR model could reveal that increasing the hydrophobicity or the electrostatic potential in a particular region of the molecule leads to enhanced activity. frontiersin.orgresearchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the 3D structure of the molecules and their interaction fields. frontiersin.orgrhhz.net These models can provide intuitive graphical representations of the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are important for activity, thereby guiding the rational design of new, more potent derivatives. frontiersin.org

The ultimate goal of QSAR modeling is to create predictive and statistically robust models that can be used to prioritize the synthesis of new compounds, thus saving time and resources in the drug discovery process. nih.govresearchgate.net

Supramolecular Chemistry and Materials Science Applications

Design and Self-Assembly of Supramolecular Architectures

The self-assembly of 4-phenylpyridine-2-carboxaldehyde and its derivatives is governed by a combination of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. The interplay of these forces allows for the rational design of intricate and functional supramolecular architectures. The aldehyde group, in particular, serves as a key functional handle, allowing for its conversion into other groups like imines, hydrazones, or carboxylic acids, thereby expanding its potential as a versatile building block for diverse self-assembly strategies.

While specific research on hydrogen-bonded frameworks constructed solely from this compound is not extensively documented, the inherent functionalities of the molecule make it a prime candidate for such applications. The pyridine (B92270) nitrogen acts as a hydrogen bond acceptor, while the aldehyde group, especially after conversion to a hydrazone, can provide hydrogen bond donors. For instance, derivatives like (E)-2-nitrobenzaldehyde 4-nitrophenylhydrazone are known to form extensive hydrogen-bonded sheets and three-dimensional frameworks. researchgate.net This principle of using hydrazone derivatives of aldehydes to create robust, hydrogen-bonded networks is directly applicable to this compound, suggesting its potential in creating porous organic materials.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyridine nitrogen and the potential for the aldehyde to be converted into a carboxylate linker make this compound an attractive, multifunctional ligand for MOF synthesis. Bipyridyl and other pyridyl-containing ligands are widely used in the construction of MOFs, where the nitrogen atoms coordinate to metal centers to form one-, two-, or three-dimensional networks. mdpi.comfrontiersin.org For example, ionic Fe-based MOFs have been assembled using 4′-pyridyl-2,2′:6′,2′′-terpyridine, demonstrating the utility of pyridyl groups in creating robust, porous materials with catalytic properties. nih.govrsc.org Although specific MOFs built from this compound are not prominently featured in the literature, its structural analogy to established MOF-forming ligands indicates a strong potential for its use in creating novel frameworks with tailored properties for applications in gas storage, separation, and catalysis. mdpi.com

Table 1: Examples of Pyridyl Ligands in MOF Construction

| Ligand | Metal Ion | Resulting Framework Dimensionality | Reference |

|---|---|---|---|

| 2,2′-Bipyridyl Derivatives | Mn(II) | 2D and 3D | mdpi.com |

| Amino-functionalized dicarboxylate and 4,4′-bipyridine | Zn(II) | 3D | frontiersin.org |

| 4′-pyridyl-2,2′:6′,2′′-terpyridine | Fe(II) | 3D from 2D layers | nih.govrsc.org |

This table illustrates the general use of pyridyl-type ligands in MOF synthesis, a strategy applicable to this compound.

The inherent bifunctionality of this compound allows it to act as a multifunctional ligand, capable of both coordinating to metal centers and participating in further non-covalent interactions to guide self-assembly. Ligands derived from similar aldehyde-containing precursors, such as 4-phenylpyrazole-5-carbaldehyde, have been used to synthesize mononuclear iron(II) complexes. rsc.org The strategy of using ligands that can simultaneously coordinate metals and form self-complementary hydrogen bonds is a powerful tool for creating predictable supramolecular topologies. nih.gov The combination of the pyridyl nitrogen for metal binding and the phenyl ring for π-stacking interactions makes this compound a candidate for designing complex systems, including supramolecular polymers and discrete cages.

Host-Guest Chemistry and Inclusion Compounds

The development of host molecules capable of encapsulating guest species is a central theme in supramolecular chemistry. While direct studies of this compound as a guest are limited, its structural features are relevant to host-guest interactions. For instance, modified cucurbiturils have been shown to form inclusion complexes with guests like 2-phenylbenzimidazole, where the phenyl ring plays a key role in the binding. nih.gov This suggests that the phenyl group of this compound could similarly be encapsulated by macrocyclic hosts. Furthermore, the pyridine and aldehyde functionalities could be exploited to create larger, cage-like host structures capable of encapsulating smaller molecules and ions.

Applications in Environmental Remediation

Porous materials derived from functional organic molecules are increasingly studied for their potential in environmental remediation, such as the removal of pollutants from water.

Currently, there is a lack of specific research demonstrating the use of materials derived from this compound for the adsorption of contaminants like dyes. However, the potential to construct porous materials such as MOFs or hydrogen-bonded organic frameworks from this compound opens up possibilities in this area. The aromatic nature of the phenyl and pyridine rings could facilitate π-π stacking interactions with aromatic dye molecules, while the introduction of porosity would provide a high surface area for adsorption. The general principles of using porous organic and metal-organic materials for contaminant removal are well-established, providing a clear path for future investigation into the capabilities of this compound-based materials in environmental applications.

Development of Functional Materials

The unique molecular architecture of this compound, featuring both a phenyl ring and a pyridine ring with a reactive aldehyde group, makes it a valuable building block for the synthesis of advanced functional materials. Its derivatives have found applications in anion exchange membranes and electroluminescent materials.

Anion Exchange Membranes

Anion exchange membranes (AEMs) are critical components in electrochemical devices such as fuel cells and electrolyzers. The performance of these membranes is largely dependent on their ionic conductivity, chemical stability, and mechanical properties. Research has shown that incorporating pyridine-based structures into polymer backbones can lead to AEMs with desirable characteristics.

A study on 1,2-dimethylimidazolium functionalized poly(arylene ether sulfone)s containing 4-phenyl-pyridine units in the main chain (DIm-PPYPAES) demonstrated the potential of such materials for AEM applications. google.com These membranes exhibited good thermal stability and a high level of hydroxide (B78521) conductivity. google.com The properties of these membranes are summarized in the table below.

| Membrane ID | Ion Exchange Capacity (IEC) (meq. g⁻¹) | Hydroxide Conductivity at 80 °C (mS cm⁻¹) |

| DIm-PPYPAES-4 | 1.77 | 83.35 |

These membranes also showed good stability in alkaline conditions, retaining a significant portion of their ionic conductivity after treatment with a 2 M NaOH solution at 60 °C for 15 days. google.com The presence of the rigid phenyl-pyridine unit in the polymer backbone contributes to the membrane's stability, while the imidazolium (B1220033) groups provide the sites for anion exchange. Although this study did not use this compound directly, the aldehyde functionality could be utilized to either synthesize the polymer backbone or to crosslink the polymer chains, potentially enhancing the mechanical and chemical stability of the resulting AEMs.

Electroluminescent Materials

Phenylpyridine derivatives are well-known for their applications in organic light-emitting diodes (OLEDs) and other electroluminescent devices. The combination of the electron-donating phenyl group and the electron-accepting pyridine group can lead to materials with interesting photophysical properties, including strong luminescence and high quantum efficiencies.

Iridium(III) complexes containing fluorinated phenylpyridine ligands have been developed as highly efficient phosphorescent emitters in OLEDs. google.com These materials can achieve high quantum efficiencies and are used as the active component in the emissive layer of OLEDs, often in combination with a host conductive material. google.com

The general structure of such electroluminescent materials often involves a central metal atom, such as iridium, coordinated to one or more phenylpyridine-type ligands. The aldehyde group in this compound offers a reactive site for further chemical modifications, allowing for the fine-tuning of the electronic and photophysical properties of the resulting materials. For example, it could be used to attach the phenylpyridine unit to a polymer backbone or to other functional groups to create more complex and efficient electroluminescent systems.

The table below lists some examples of materials used in electroluminescent devices that contain phenylpyridine or related structures.

| Compound/Material Class | Role in Electroluminescent Device | Reference |

| fac-tris(2-phenylpyridine) iridium | Active component in emissive layer | google.com |

| Iridium compounds with fluorinated phenylpyridines | Electroluminescent components | google.com |

| (Z)-4-(4-(1-cyano-2-(4-(diphenylamino)phenyl)vinyl)phenyl)pyridine-1-ium (CDPP) derivatives | Aggregation-induced emission probes for imaging | acs.org |

These examples underscore the importance of the phenylpyridine scaffold in the design of new materials for lighting and display applications. The versatility of this compound makes it a promising candidate for the synthesis of novel and efficient electroluminescent materials.

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Methodologies for Enhanced Scalability and Sustainability

The future of 4-Phenylpyridine-2-carboxaldehyde in various applications hinges on the development of efficient, scalable, and environmentally benign synthetic routes. Current synthetic strategies often involve multi-step processes that may not be economically viable for large-scale production. Future research will likely focus on several key areas to address these limitations.

Rational Design of Highly Selective and Potent Therapeutic Agents

The pyridine (B92270) scaffold is a well-established pharmacophore found in numerous approved drugs. globalresearchonline.netsciencepublishinggroup.comresearchgate.netresearchgate.netnih.gov The presence of both a phenyl ring and a reactive aldehyde group in this compound makes it an attractive starting point for the rational design of novel therapeutic agents. The aldehyde functionality serves as a versatile handle for the synthesis of a wide array of derivatives, such as Schiff bases, hydrazones, and thiosemicarbazones, which have shown significant biological activities.

A particularly promising area of research is the development of anti-cancer agents. Thiosemicarbazone derivatives of pyridine-2-carboxaldehyde have demonstrated notable antitumor properties. researchgate.net For example, the synthesis of 4-substituted thiosemicarbazones of the closely related 3-methyl-4-phenylpyridine-2-carboxaldehyde has been explored for their antitumor potential. researchgate.net Future research will likely involve the synthesis and biological evaluation of a library of this compound derivatives. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, will be crucial in identifying compounds with high potency and selectivity against specific cancer cell lines or molecular targets. nih.gov The insecticidal activity of 2-phenylpyridine (B120327) derivatives also suggests potential applications in agrochemicals. mdpi.com

Exploration of Novel Catalytic Transformations

The nitrogen atom in the pyridine ring and the oxygen atom of the aldehyde group in this compound can act as a bidentate ligand, capable of coordinating with various metal centers. This property opens up avenues for its use in catalysis. Future research could explore the synthesis of novel organometallic complexes incorporating this compound as a ligand and their application in various catalytic transformations.

For instance, such complexes could be investigated as catalysts in oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties of the 4-phenylpyridine (B135609) ligand can be fine-tuned by introducing substituents on the phenyl ring, thereby influencing the catalytic activity and selectivity of the metal center. beilstein-journals.org There is also potential for this compound and its derivatives to act as organocatalysts. The pyridine moiety can function as a basic site, while the aldehyde can participate in iminium or enamine catalysis. The exploration of photochemical organocatalytic functionalization of pyridines via pyridinyl radicals further expands the potential catalytic applications. acs.org The development of catalysts from pyridine-2-carbaldehyde derivatives for the synthesis of other organic molecules has been demonstrated, suggesting a similar potential for this compound. rsc.orgnih.gov

Integration with Nanotechnology and Smart Materials

The unique electronic and structural features of the 2-phenylpyridine scaffold have led to its use in the development of functional materials, particularly in the field of organic light-emitting diodes (OLEDs). wikipedia.org The parent compound, 2-phenylpyridine, is a key ligand in the synthesis of highly efficient phosphorescent iridium(III) complexes used as emitters in OLEDs. wikipedia.org Future research could explore the potential of this compound in this area. The aldehyde group offers a site for further functionalization, allowing for the tuning of the electronic properties and the attachment of the molecule to polymer backbones or other material scaffolds.

Furthermore, the ability of the aldehyde group to react with amines and other nucleophiles makes this compound a candidate for the surface modification of nanomaterials. Functionalizing nanoparticles with this molecule could lead to the development of novel sensors, drug delivery systems, or catalytic nanomaterials. The integration of pyridine-2-carbaldehyde derivatives with magnetic nanoparticles has already been shown to yield effective nanocatalysts. rsc.org

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Tools

A thorough understanding of the fundamental properties and reaction mechanisms of this compound is essential for its rational application in various fields. Advanced spectroscopic techniques, such as multidimensional NMR spectroscopy, time-resolved infrared spectroscopy, and X-ray crystallography, will be invaluable in elucidating the structure, dynamics, and reactivity of this molecule and its derivatives.

Computational chemistry, particularly density functional theory (DFT), will play a crucial role in complementing experimental studies. DFT calculations can provide insights into the electronic structure, spectroscopic properties, and reaction pathways of this compound and its complexes. nih.gov For example, computational studies can help in understanding the mechanism of catalytic cycles, predicting the binding modes of therapeutic derivatives to their biological targets, and designing new materials with tailored electronic properties. Such mechanistic studies have been applied to understand the action of complex systems like nitrogenases and to guide the design of inhibitors for specific protein interactions. nih.govnih.gov

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-Phenylpyridine-2-carboxaldehyde, and what reaction conditions optimize yield?

- Methodological Answer : A widely used method involves condensation reactions between pyridine precursors and aromatic aldehydes. For example, 2-chloronicotinic acid can react with substituted phenylthiols under reflux conditions to yield carboxaldehyde derivatives, as demonstrated in analogous pyridine syntheses . Catalysts such as ammonium acetate or chiral auxiliaries (e.g., (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid derivatives) may improve stereochemical control . Optimization includes adjusting solvent polarity (e.g., ethanol or DMF) and reaction temperature (80–120°C) to minimize side products .

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic coupling patterns.

- Single-crystal X-ray diffraction for definitive stereochemical assignment, as shown in studies of structurally related pyridine-carboxamides .

- Mass spectrometry (MS) and FT-IR to validate molecular weight and functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .

Discrepancies in spectral data should be resolved using hyphenated techniques (e.g., LC-MS/MS) or computational modeling .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

- Methodological Answer : Due to insufficient acute/chronic toxicity data (e.g., no LD50 values reported), strict precautions are advised:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or dermal exposure .

- Store in inert atmospheres (argon/nitrogen) to prevent aldehyde oxidation.

- Follow waste disposal guidelines for halogenated or aromatic compounds .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of chiral derivatives of this compound?

- Methodological Answer : Enantiomeric purity is critical for biological activity. Strategies include:

- Chiral catalysts : Use (2S,4R)-pyrrolidine-based catalysts to direct asymmetric aldol reactions .

- Protecting groups : Temporarily mask the aldehyde group with tert-butyldimethylsilyl (TBDMS) to prevent racemization during functionalization .

- HPLC chiral separation : Validate enantiomeric excess (ee) using chiral columns (e.g., Chiralpak® IA) .

Q. How can contradictory spectroscopic data for this compound derivatives be reconciled in structural elucidation?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation steps:

- Solvent standardization : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

- Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol) by analyzing temperature-dependent spectra .

- Crystallography : Use single-crystal data as a reference to validate solution-phase structures .

Q. What strategies are used to study interactions between this compound and biological targets?

- Methodological Answer : Mechanistic studies employ:

- Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., KD) to receptors like G-protein-coupled receptors (GPCRs) .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to infer binding modes .

- Molecular docking : Predict binding pockets using software like AutoDock Vina, validated by mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。